Tyrphostin A46

Catalog No.
S546123
CAS No.
118409-59-9
M.F
C10H8N2O3
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrphostin A46

CAS Number

118409-59-9

Product Name

Tyrphostin A46

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+

InChI Key

USOXQZNJFMKTKJ-XVNBXDOJSA-N

SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O

Solubility

Soluble in DMSO

Synonyms

3,4-dihydroxy-alpha-cyanocinnamamide, 3,4-dihydroxybenzylidene cyanoacetamide, AG 99, alpha-cyano-(3,4-dihydroxy)cinnamide, tyrphostin 46, tyrphostin A46, tyrphostin AG99, tyrphostin B40

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)N)O)O

Description

The exact mass of the compound Tyrphostin A46 is 204.0535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666250. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Tyrphostin A46 acts as a competitive inhibitor for the ATP-binding pocket of PTKs []. This means it competes with Adenosine Triphosphate (ATP), the energy source for cellular processes, for binding to the enzyme. By occupying the ATP-binding site, Tyrphostin A46 prevents PTKs from transferring a phosphate group to their target proteins, effectively halting the signaling cascade they initiate [].

Applications in Cancer Research

One of the most prominent applications of Tyrphostin A46 is in cancer research. Many cancers are driven by the dysregulation of PTK activity. By inhibiting PTKs, Tyrphostin A46 can suppress the growth and proliferation of cancer cells []. Researchers use Tyrphostin A46 to study the role of specific PTKs in tumorigenesis and to identify potential targets for cancer therapy [].

Studying Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Tyrphostin A46 has been used to investigate the role of PTKs in angiogenesis []. By inhibiting PTKs involved in this process, Tyrphostin A46 can block the formation of new blood vessels, potentially hindering tumor progression [].

Limitations and Future Directions

While Tyrphostin A46 is a valuable research tool, it has limitations. It is a broad-spectrum inhibitor, meaning it can target multiple PTKs, making it difficult to pinpoint the specific pathway involved in a particular cellular process []. Additionally, its potency and selectivity can vary depending on the specific PTK being studied [].

Tyrphostin A46, also known as α-Cyano-(3,4-dihydroxy)cinnamide, is a synthetic compound belonging to the tyrphostin family, which are known for their role as inhibitors of protein tyrosine kinases. Specifically, Tyrphostin A46 targets the epidermal growth factor receptor tyrosine kinase, playing a crucial role in regulating various cellular processes such as growth, differentiation, and metabolism. Its unique structure includes a molecular formula of C10H8N2O3 and a molecular weight of 204.19 g/mol, making it a valuable tool in cancer research and signal transduction studies .

  • Oxidation: Hydroxyl groups on the aromatic ring can be oxidized to form quinones.
  • Reduction: The nitrile group may be reduced to primary amines.
  • Substitution: Hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

  • Oxidation: Formation of quinones.
  • Reduction: Formation of primary amines.
  • Substitution: Formation of ethers or esters depending on the introduced substituent.

Tyrphostin A46 exhibits significant biological activity by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition occurs through competitive binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of tyrosine residues on the receptor and downstream signaling proteins. Consequently, this disruption leads to inhibited cell proliferation and induced apoptosis in cancer cells .

The synthesis of Tyrphostin A46 typically involves:

  • Reacting 3,4-dihydroxybenzaldehyde with malononitrile in the presence of a base.
  • Cyclization to form the desired product.

Reaction Conditions

The synthesis often employs solvents such as ethanol or methanol and can occur at temperatures ranging from room temperature to reflux conditions. While specific industrial production methods are not widely documented, scaling up laboratory procedures would involve optimizing reaction conditions for higher yields and purity through purification techniques like recrystallization or chromatography .

Tyrphostin A46 is primarily utilized as an inhibitor of epidermal growth factor receptor kinase activity. Its applications extend to:

  • Cancer research, particularly in studies involving signal transduction pathways.
  • Investigating cellular processes influenced by tyrosine kinases.

The compound's specificity for the epidermal growth factor receptor makes it particularly relevant in therapeutic contexts targeting cancers that overexpress this receptor .

Research has demonstrated that Tyrphostin A46 effectively inhibits interactions involving tyrosine-based motifs within cellular signaling pathways. For example, studies have shown its ability to disrupt EGF receptor phosphorylation and downstream signaling events such as mitogen-activated protein kinase activation . This property underscores its potential as a therapeutic agent in conditions characterized by aberrant tyrosine kinase activity.

Tyrphostin A46 shares similarities with other compounds within the tyrphostin family but is distinguished by its specific inhibition profile:

Compound NameTarget KinaseUnique Features
Tyrphostin A23Transferrin receptorInhibits internalization via adaptor protein interaction.
Tyrphostin AG538Phosphatidylinositol 5-phosphate 4-kinaseATP-competitive inhibitor.
Tyrphostin AG957Bcr/Abl kinaseDeveloped as an alternative to imatinib mesylate.

Uniqueness: Tyrphostin A46's specific inhibition of the epidermal growth factor receptor distinguishes it from other tyrphostins that may have broader or differing kinase inhibition profiles. This specificity enhances its value in targeted cancer therapies.

Production from 3,4-Dihydroxycinnamic Acid Derivatives

The synthesis of Tyrphostin A46 primarily employs 3,4-dihydroxybenzaldehyde as the key starting material, derived from 3,4-dihydroxycinnamic acid (caffeic acid) derivatives [1]. The most widely adopted synthetic route utilizes the Knoevenagel condensation reaction, which represents a well-established method for the formation of benzylidene malononitrile compounds [3].

The core synthetic strategy involves the condensation of 3,4-dihydroxybenzaldehyde with malononitrile in the presence of a base catalyst [3]. This reaction proceeds through the formation of a carbanion intermediate from malononitrile, followed by nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent elimination of water to yield the desired α,β-unsaturated nitrile product [4].

Table 1: Tyrphostin A46 Synthesis Methods

MethodStarting MaterialsCatalyst/ConditionsSolventTemperatureTypical Yield (%)
Knoevenagel Condensation3,4-Dihydroxybenzaldehyde + MalononitrileBase (NaOH, Piperidine)Ethanol/WaterRoom temperature to reflux70-85
Direct Reaction from 3,4-Dihydroxybenzaldehyde3,4-Dihydroxybenzaldehyde + CyanoacetamideAcid conditionsEthanol50-70°C60-75
Modified Knoevenagel with Base Catalyst3,4-Dihydroxybenzaldehyde + Malononitrile + BaseSodium hydroxide (5 mg, 0.13 mmol)Ethanol (5 mL) + Water (20 mL)55°C72
Continuous Flow SynthesisSame as batch processOptimized flow conditionsEthanol/Water mixtureControlled temperature80-90 (optimized)

The synthetic procedure typically involves dissolving 3,4-dihydroxybenzaldehyde (138 mg, 1.0 mmol) and malononitrile (72 mg, 1.1 mmol) in a mixture of ethanol and water [3]. A catalytic amount of sodium hydroxide (5 mg, 0.13 mmol) is added to the stirred solution, and the reaction mixture is heated to 55°C for 15-20 minutes [3]. The reaction progress can be monitored by thin-layer chromatography until complete conversion is achieved.

Alternative synthetic approaches have been developed using cyanoacetamide as a nucleophilic component instead of malononitrile, which provides the amide functionality directly [5]. This method involves heating equimolar amounts of 3,4-dihydroxybenzaldehyde and cyanoacetamide in ethanol at 60-70°C in the presence of piperidine catalyst [6].

Reaction Conditions and Parameters

The optimization of reaction conditions is critical for achieving high yields and purity of Tyrphostin A46. Research has demonstrated that the molar ratio of reactants, temperature, pH conditions, and reaction time significantly influence the outcome of the synthesis [3] [4].

Table 2: Synthesis Reaction Parameters for Tyrphostin A46

ParameterOptimal RangeCritical FactorsMonitoring Method
Reaction Time15-60 minutesComplete conversion monitoringTLC, HPLC
Molar Ratio (Aldehyde:Malononitrile)1:1.1 to 1:1.5Excess malononitrile prevents side reactionsStoichiometric analysis
Catalyst Loading0.05-0.13 mmol baseSufficient for catalysis without excesspH measurement
Temperature Range55-70°CBalance between rate and selectivityTemperature control
pH ConditionsBasic (pH 8-10)Base catalysis mechanismpH meter
Atmospheric ConditionsInert atmosphere preferredPrevents oxidation of catechol groupsGas flow control

The temperature control is particularly important, as temperatures below 50°C result in incomplete conversion, while temperatures above 80°C may lead to decomposition of the catechol moiety through oxidation [3]. The reaction typically reaches completion within 15-20 minutes at 55°C, as evidenced by the disappearance of the aldehyde peak in thin-layer chromatography analysis [3].

Base catalysis is essential for the Knoevenagel condensation mechanism. Sodium hydroxide, potassium carbonate, or piperidine can serve as effective catalysts [4]. The base abstracts a proton from the active methylene group of malononitrile, generating a carbanion that subsequently attacks the electrophilic carbonyl carbon of 3,4-dihydroxybenzaldehyde [4].

Solvent selection plays a crucial role in reaction efficiency. Ethanol-water mixtures (typically 1:4 ratio) provide optimal solubility for both reactants while maintaining appropriate polarity for the condensation reaction [3]. The use of pure ethanol may result in lower yields due to reduced reactant solubility, while pure water can lead to hydrolysis side reactions.

Industrial Production Methods

Continuous Flow Reactor Applications

The industrial production of Tyrphostin A46 benefits significantly from continuous flow reactor technology, which offers enhanced control over reaction parameters and improved scalability compared to traditional batch processes [7]. Continuous flow systems provide superior heat and mass transfer characteristics, enabling more precise temperature control and reducing the formation of by-products [7].

In continuous flow synthesis, the reactants are introduced as separate streams and mixed within the reactor system under controlled conditions. The residence time in the reactor can be precisely controlled to optimize conversion while minimizing side reactions [7]. Typical flow rates range from 0.5 to 2.0 mL/min, providing residence times of 10-40 minutes depending on reactor volume and desired conversion [7].

The advantages of continuous flow synthesis include:

  • Enhanced temperature control preventing hot spots that could lead to decomposition
  • Reduced reaction times due to improved mixing efficiency
  • Higher product consistency through precise parameter control
  • Simplified scale-up from laboratory to production scale
  • Reduced solvent consumption through optimized flow rates

Yield Optimization Approaches

Industrial yield optimization for Tyrphostin A46 synthesis employs several strategies to maximize efficiency and minimize waste generation. Statistical design of experiments (DOE) approaches have been utilized to identify optimal combinations of reaction parameters [4].

Key optimization strategies include:

Catalyst System Optimization: The use of immobilized base catalysts such as ion-exchange resins or supported sodium hydroxide allows for easier separation and catalyst recovery [4]. This approach reduces the need for neutralization steps and simplifies downstream processing.

Solvent Recovery Systems: Implementation of solvent recycling processes where ethanol-water mixtures are recovered through distillation and reused in subsequent batches. This approach can achieve solvent recovery rates exceeding 90%, significantly reducing operating costs [7].

Process Intensification: The combination of microwave heating with continuous flow technology has shown promise for further yield improvements. Microwave-assisted synthesis can reduce reaction times to 5-15 minutes while maintaining high selectivity [4].

Temperature Profiling: Implementation of multi-stage temperature control where the reaction is initiated at lower temperatures (45-50°C) for nucleophilic attack and completed at higher temperatures (60-65°C) for water elimination. This approach can improve yields to 85-90% while reducing side product formation [4].

Purification and Quality Control Techniques

The purification of Tyrphostin A46 requires careful attention to the stability of the catechol moiety, which is susceptible to oxidation under alkaline conditions. Multiple purification strategies have been developed to achieve high-purity products suitable for research and potential pharmaceutical applications [8] [9].

Table 3: Purification Methods for Tyrphostin A46

MethodProcedureTypical Purity (%)Recovery (%)AdvantagesApplications
RecrystallizationEthanol/Water recrystallization85-9270-80Simple, cost-effectiveGeneral purification
Column ChromatographySilica gel, gradient elution92-9875-85High purity, scalableResearch grade preparation
HPLC PurificationReverse-phase C18 column>9885-95Highest purity, analytical gradeAnalytical standards
Filtration and WashingFilter cake washing with EtOH/H2O80-8590-95Removes impurities and by-productsInitial crude purification
Solvent ExtractionOrganic/aqueous partitioning75-8580-90Large scale applicableIndustrial scale-up

Recrystallization represents the most commonly employed purification method for Tyrphostin A46. The crude product is dissolved in hot ethanol and slowly precipitated by the addition of water at controlled temperatures [3]. This method effectively removes unreacted starting materials and most organic impurities while preserving the integrity of the catechol functionality.

Column chromatography using silica gel with gradient elution provides higher purity levels. A typical elution gradient employs dichloromethane-methanol mixtures, starting with 100% dichloromethane and gradually increasing methanol content to 5-10% [10]. The product typically elutes at 2-5% methanol concentration, well-separated from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC) purification represents the gold standard for analytical-grade Tyrphostin A46 preparation [8]. Reverse-phase C18 columns with acetonitrile-water mobile phases containing 0.1% trifluoroacetic acid provide excellent separation efficiency. The compound elutes at approximately 15-20 minutes under typical analytical conditions, achieving purities exceeding 98% [8].

Quality control parameters for Tyrphostin A46 include multiple analytical assessments to ensure product identity, purity, and stability [8].

Table 4: Quality Control Parameters for Tyrphostin A46

Test ParameterSpecificationTest MethodAcceptance Criteria
Purity by HPLC≥95.0% (area %)HPLC-UV (280 nm)Single major peak >95%
Melting Point194-198°C (decomposition)Capillary melting pointWithin ±2°C of reference
NMR IdentityConsistent with structure1H and 13C NMRAll expected signals present
Mass SpectrometryM+H: 205.06, M-H: 203.05ESI-MS positive/negativeMolecular ion confirmed
Moisture Content≤0.5%Karl Fischer titrationBelow specification limit
Residual Solvents≤0.1% each solventGC-MS headspaceIndividual and total limits
Heavy Metals≤10 ppmICP-MSCompliance with pharmacopoeial limits

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation [3]. The 1H NMR spectrum shows characteristic signals at δ 8.17 (s, 1H, vinylic H), δ 7.52 (d, 1H, J = 1.0 Hz, 2′-H), δ 7.32 (dd, 1H, J = 8.5, 1.0 Hz, 6′-H), and δ 6.90 (d, 1H, J = 8.5 Hz, 5′-H), along with exchangeable signals for the hydroxyl groups [3].

Mass spectrometry analysis confirms the molecular formula C10H8N2O3 with accurate mass measurements. Electrospray ionization provides [M+H]+ at m/z 205.0608 and [M-H]- at m/z 203.0462, consistent with the expected molecular composition [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

204.05349212 g/mol

Monoisotopic Mass

204.05349212 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ARL2OF9022

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

122520-85-8

Wikipedia

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide

Dates

Last modified: 07-15-2023
1: Heck N, Garwood J, Dobbertin A, Calco V, Sirko S, Mittmann T, Eysel UT, Faissner A. Evidence for distinct leptomeningeal cell-dependent paracrine and EGF-linked autocrine regulatory pathways for suppression of fibrillar collagens in astrocytes. Mol Cell Neurosci. 2007 Sep;36(1):71-85. Epub 2007 Jun 27. PubMed PMID: 17689979.
2: Yamamoto N, Mammadova G, Song RX, Fukami Y, Sato K. Tyrosine phosphorylation of p145met mediated by EGFR and Src is required for serum-independent survival of human bladder carcinoma cells. J Cell Sci. 2006 Nov 15;119(Pt 22):4623-33. Epub 2006 Oct 24. PubMed PMID: 17062641.
3: Ancha HR, Ancha HB, Tedesco DS, Ward AR, Harty RF. Inhibition of epidermal growth factor receptor activation enhances in vivo histamine-stimulated gastric acid secretion in the rat. Dig Dis Sci. 2006 Feb;51(2):274-81. PubMed PMID: 16534669.
4: de Boer RA, Pokharel S, Flesch M, van Kampen DA, Suurmeijer AJ, Boomsma F, van Gilst WH, van Veldhuisen DJ, Pinto YM. Extracellular signal regulated kinase and SMAD signaling both mediate the angiotensin II driven progression towards overt heart failure in homozygous TGR(mRen2)27. J Mol Med (Berl). 2004 Oct;82(10):678-87. Epub 2004 Aug 20. PubMed PMID: 15322702.
5: Biswas D, Niwa H, Itoh K. Infection with Campylobacter jejuni induces tyrosine-phosphorylated proteins into INT-407 cells. Microbiol Immunol. 2004;48(4):221-8. PubMed PMID: 15107531.
6: Prochazka R, Kalab P, Nagyova E. Epidermal growth factor-receptor tyrosine kinase activity regulates expansion of porcine oocyte-cumulus cell complexes in vitro. Biol Reprod. 2003 Mar;68(3):797-803. PubMed PMID: 12604628.
7: Huang Z, Guo XX, Chen SX, Alvarez KM, Bell MW, Anderson RE. Regulation of type II phosphatidylinositol phosphate kinase by tyrosine phosphorylation in bovine rod outer segments. Biochemistry. 2001 Apr 17;40(15):4550-9. PubMed PMID: 11294622.
8: Konturek PC, Brzozowski T, Sulekova Z, Brzozowska I, Duda A, Meixner H, Hahn EG, Konturek SJ. Role of leptin in ulcer healing. Eur J Pharmacol. 2001 Feb 23;414(1):87-97. PubMed PMID: 11230999.
9: Rebuffat P, Aragona F, Tortorella C, Malendowicz LK, Nussdorfer GG. Signaling pathways involved in the A and B receptor-mediated cortisol secretagogue effect of endothelins in the human adrenal cortex. Int J Mol Med. 2001 Mar;7(3):301-5. PubMed PMID: 11179511.
10: Bassi L, Buzzi R, Fiore M, Palitti F. Clastogenic effects of two tyrosine kinase inhibitors, tyrphostin 23 and tyrphostin 46, on a transformed (CHO-K1) and on a primary embryonic chinese hamster cell line (CHE). Mutagenesis. 2000 Jul;15(4):341-7. PubMed PMID: 10887214.
11: Hubert EM, Musch MW, Goldstein L. Inhibition of volume-stimulated taurine efflux and tyrosine kinase activity in the skate red blood cell. Pflugers Arch. 2000 May;440(1):132-9. PubMed PMID: 10864006.
12: Crump CM, Williams JL, Stephens DJ, Banting G. Inhibition of the interaction between tyrosine-based motifs and the medium chain subunit of the AP-2 adaptor complex by specific tyrphostins. J Biol Chem. 1998 Oct 23;273(43):28073-7. PubMed PMID: 9774424.
13: Martin BL. Inhibition of calcineurin by the tyrphostin class of tyrosine kinase inhibitors. Biochem Pharmacol. 1998 Aug 15;56(4):483-8. PubMed PMID: 9763224.
14: Pai R, Ohta M, Itani RM, Sarfeh IJ, Tarnawski AS. Induction of mitogen-activated protein kinase signal transduction pathway during gastric ulcer healing in rats. Gastroenterology. 1998 Apr;114(4):706-13. PubMed PMID: 9516391.
15: Piron A, Leonard I, Nonclercq D, Toubeau G, Falmagne P, Heuson-Stiennon JA, Laurent G. In vitro demonstration of a mitogenic activity in renal tissue extracts during regenerative hyperplasia. Am J Physiol. 1998 Feb;274(2 Pt 2):F348-57. PubMed PMID: 9486230.
16: Nüsing RM, Barsig J. Inflammatory potency of activin A. Effect on prostanoid and nitric oxide formation. Adv Exp Med Biol. 1997;407:243-8. PubMed PMID: 9321959.
17: Taylor CC, Terranova PF. Lipopolysaccharide inhibits in vitro luteinizing hormone-stimulated rat ovarian granulosa cell estradiol but not progesterone secretion. Biol Reprod. 1996 Jun;54(6):1390-6. PubMed PMID: 8724369.
18: Zachow RJ, Terranova PF. Involvement of protein kinase C and protein tyrosine kinase pathways in tumor necrosis factor-alpha-induced clustering of ovarian theca-interstitial cells. Mol Cell Endocrinol. 1993 Nov;97(1-2):37-49. PubMed PMID: 8143904.

Explore Compound Types